molecular formula C32H34N2O3S2 B12703783 Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate CAS No. 121943-10-0

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate

Cat. No.: B12703783
CAS No.: 121943-10-0
M. Wt: 558.8 g/mol
InChI Key: MSAZITLNBMJJRX-UHFFFAOYSA-N
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Description

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate is a complex organic compound with a unique structure that incorporates elements of piperazine and dibenzothiepin

Preparation Methods

The synthesis of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate involves multiple steps, starting with the preparation of the dibenzothiepin core. This core is then functionalized with piperazine and diphenylmethyl groups. The final step involves the addition of the monomethanesulfonate group to enhance the compound’s solubility and stability. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or dibenzothiepin moieties, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, monomethanesulfonate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties. The unique combination of piperazine, dibenzothiepin, and diphenylmethyl groups in this compound contributes to its distinct chemical and biological characteristics.

Properties

CAS No.

121943-10-0

Molecular Formula

C32H34N2O3S2

Molecular Weight

558.8 g/mol

IUPAC Name

1-benzhydryl-4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;methanesulfonic acid

InChI

InChI=1S/C31H30N2S.CH4O3S/c1-3-11-24(12-4-1)31(25-13-5-2-6-14-25)33-21-19-32(20-22-33)28-23-26-15-7-9-17-29(26)34-30-18-10-8-16-27(28)30;1-5(2,3)4/h1-18,28,31H,19-23H2;1H3,(H,2,3,4)

InChI Key

MSAZITLNBMJJRX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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